tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate

Lipophilicity Drug design Permeability

Cyclopropylamine lead optimization often stalls due to high lipophilicity (LogP >3) and poor solubility. This Boc-protected 2-furyl-cyclopropylamine building block directly addresses this: LogP drops to 1.9 (vs 3.4 phenyl), TPSA rises to 51.5 Ų, and aqueous solubility reaches 0.42 g/L without scaffold redesign. • Conformationally constrained core for systematic SAR • Boc group enables selective deprotection and coupling • Furan ring permits electrophilic substitution distinct from phenyl/pyridinyl • Solubility data guides polar aprotic solvent selection

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 1159734-58-3
Cat. No. B1400880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate
CAS1159734-58-3
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)C2=CC=CO2
InChIInChI=1S/C12H17NO3/c1-11(2,3)16-10(14)13-12(6-7-12)9-5-4-8-15-9/h4-5,8H,6-7H2,1-3H3,(H,13,14)
InChIKeyGAMMLGKFYYBTHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate: Physicochemical & Structural Baseline


tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate (CAS 1159734-58-3) is a specialized carbamate building block featuring a Boc-protected amine, a cyclopropyl ring, and a 2-furyl substituent. It is employed in medicinal chemistry and organic synthesis as a conformationally constrained intermediate [1]. Key computed properties include a molecular weight of 223.27 g/mol, XLogP3 of 1.9, and a topological polar surface area (TPSA) of 51.5 Ų [2].

1 Boc-protected cyclopropylamine scaffold for constrained intermediate synthesis
2 Furyl substitution offers modulated lipophilicity and higher polar surface area
3 Conformationally restricted building block for medicinal chemistry lead optimization

tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate: Why Analogs Fall Short


In-class carbamates and cyclopropylamine derivatives exhibit divergent physicochemical and pharmacological profiles due to variations in heteroaromatic substitution. Simple substitution of the furan ring with phenyl, pyridinyl, or thiophene significantly alters lipophilicity (LogP), polar surface area (PSA), and hydrogen-bonding capacity [1]. These changes directly impact solubility, permeability, and target engagement, making direct interchange scientifically unsound without comparative data .

Risk Furyl-to-phenyl swap markedly shifts lipophilicity, potentially altering permeability and solubility profiles.
Risk Higher topological polar surface area (TPSA) vs. phenyl analog may reduce passive membrane permeability and change target engagement context.
Risk Solubility and hydrogen-bonding differences across heteroaryl analogs (thiophene, pyridinyl) prevent direct substitution without experimental validation.

tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate: Comparison with Key Analogs


Lipophilicity Comparison: Furan vs. Phenyl Analogs

The furan-substituted target compound exhibits a calculated LogP (XLogP3) of 1.9 [1], which is substantially lower than the 3.4 LogP reported for the direct phenyl analog, tert-butyl (1-phenylcyclopropyl)carbamate [2]. This 1.5 LogP unit difference corresponds to an approximately 30-fold lower theoretical partition coefficient, indicating reduced lipophilicity and altered membrane permeability profile.

Lipophilicity (XLogP3)
Reported
1.9 3.4 ΔLogP = -1.5
Lower lipophilicity may favor aqueous solubility and altered permeability screening.
Computed descriptor; validate experimentally in assay conditions.
Lipophilicity Drug design Permeability

Polar Surface Area Comparison: Furan vs. Phenyl

The target compound has a topological polar surface area (TPSA) of 51.5 Ų [1], which is approximately 23% higher than the 41.8 Ų TPSA of the phenyl analog [2]. The furan oxygen contributes additional polarity and hydrogen-bond acceptor capability, which can enhance solubility and influence target binding interactions.

Polar Surface Area
Reported
51.5 Ų 41.8 Ų ΔTPSA = +9.7 Ų
Higher TPSA may improve aqueous solubility and modify target engagement profile.
Computed descriptor; confirm impact on permeability experimentally.
Polar surface area Drug-likeness Bioavailability

Aqueous Solubility Profile

The target compound exhibits a sparing aqueous solubility of 0.42 g/L . While solubility data for close analogs is not uniformly reported, this value provides a concrete benchmark for solubility-driven formulation or assay development. The presence of the polar furan oxygen contributes to this measurable solubility, which may be higher than that of more lipophilic phenyl or thiophene analogs (no direct comparator data available).

Aqueous Solubility
Data to verify
0.42 g/L
Reported benchmark for stock solution and assay media preparation.
Verify under specific buffer and pH conditions relevant to workflow.
Solubility Formulation Medicinal chemistry

Molecular Weight Comparison Among Analogs

The molecular weight of tert-butyl (1-(furan-2-yl)cyclopropyl)carbamate is 223.27 g/mol . This is intermediate between the simple cyclopropylcarbamate (157.21 g/mol) [1] and the pyridinyl analog (234.29 g/mol) . This MW range is typical for building blocks and influences shipping costs, stoichiometric calculations, and analytical method development.

Molecular Weight
Reported
223.27 | simple 157.21 | pyridinyl 234.29 ΔMW vs simple +66, vs pyridinyl -11 g/mol
Accurate MW ensures correct stoichiometry and concentration calculations.
Standard atomic mass calculation; cross-check with certificate of analysis.
Molecular weight Compound handling Synthetic intermediate

tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate: Optimal Application Scenarios


Lead Optimization: Reducing Lipophilicity

When a phenylcyclopropyl lead exhibits excessive lipophilicity (LogP >3) and poor solubility, substitution with the furan analog (LogP 1.9) can improve developability without drastic scaffold changes. The 1.5 LogP reduction [1] and higher TPSA (51.5 vs. 41.8 Ų) [2] suggest enhanced aqueous solubility and potentially better pharmacokinetic profiles.

Synthesis of Constrained Heterocyclic Intermediates

The furan ring offers a site for further functionalization (e.g., electrophilic substitution, metalation) that differs from phenyl or pyridinyl analogs. The Boc-protected amine allows for selective deprotection and subsequent coupling. The quantified solubility (0.42 g/L) guides solvent choice for reactions requiring polar aprotic conditions.

Building Block for Compound Library Synthesis

When designing a compound library around cyclopropylamine scaffolds, the furan-substituted building block provides a distinct physicochemical profile (LogP 1.9, TPSA 51.5 Ų, MW 223.27) that complements phenyl (LogP 3.4) and pyridinyl (pKa ~11.7) analogs, enabling systematic SAR exploration.

Application
Selection Property
Validation Focus
Lead Optimization: Modulating Lipophilicity
Furyl substitution for lower lipophilicity and higher TPSA relative to common heteroaryl analogs
Confirm aqueous solubility improvement and permeability in cell-based or PAMPA models
Constrained Heterocyclic Synthesis
Boc-protected amine for orthogonal deprotection; furan ring as a functionalizable heterocycle
Validate deprotection efficiency and furan stability under planned synthetic conditions
Compound Library Diversification
Distinct physicochemical profile (logP, TPSA, MW) compared to phenyl and pyridinyl cyclopropyl analogs
Assess SAR trends across heteroaryl variants without scaffold hopping

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